Barium-131 - 14914-75-1

Barium-131

Catalog Number: EVT-1568129
CAS Number: 14914-75-1
Molecular Formula: Ba
Molecular Weight: 130.90694 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Barium-131 is classified under the category of radioactive isotopes, specifically as a gamma-emitting radionuclide. It can be produced through nuclear reactions involving cesium targets, particularly from the bombardment of cesium-133 with protons in cyclotrons . The purification process typically involves resin-based methods to achieve high radiochemical purity, with minimal isotopic impurities such as barium-133 .

Synthesis Analysis

Methods and Technical Details

The primary method for synthesizing barium-131 involves proton bombardment of cesium-133 targets. This reaction can be represented as:

133Cs(p,3n)131Ba^{133}\text{Cs}(p,3n)^{131}\text{Ba}

Using a cyclotron, protons are accelerated to energies around 27.5 MeV to induce this reaction. The yield from such irradiations can reach approximately 190 megabecquerels per irradiation cycle . Following production, the barium-131 is isolated through a purification process that employs strontium resin to effectively separate it from cesium isotopes and other contaminants, achieving an impressive recovery rate of around 80% .

Molecular Structure Analysis

Structure and Data

Barium-131 has a molecular structure similar to that of stable barium isotopes, characterized by its atomic number 56 and an atomic mass of approximately 131 atomic mass units. The electron configuration is similar to that of other alkaline earth metals, which influences its chemical behavior and bonding characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

Barium-131 participates in various chemical reactions typical for alkaline earth metals. Its most notable reaction involves complexation with ligands such as macropa, which has been studied for its ability to form stable complexes with barium ions under physiological conditions. The stability and efficiency of these complexes are crucial for enhancing the imaging quality in SPECT applications .

Mechanism of Action

Process and Data

The mechanism of action for barium-131 in nuclear medicine primarily revolves around its decay properties and interaction with biological tissues. Upon administration, barium-131 accumulates in bone tissues due to its chemical similarity to calcium. The emitted gamma radiation from barium-131 allows for detailed imaging through SPECT technology, facilitating the visualization of bone metastases or other pathological conditions . Biodistribution studies indicate rapid uptake in bone with subsequent clearance from the bloodstream, which is critical for minimizing radiation exposure to healthy tissues .

Physical and Chemical Properties Analysis

Physical Properties

Barium-131 is a solid at room temperature and exhibits typical properties associated with alkaline earth metals. It has a relatively high density and melting point compared to many other elements.

Chemical Properties

Chemically, barium-131 behaves similarly to other barium isotopes, forming compounds such as barium sulfate or barium nitrate. Its reactivity includes forming complexes with various ligands, which is essential for its application in radiopharmaceuticals.

Relevant data includes:

  • Half-life: 11.5 days
  • Decay mode: Electron capture
  • Decay product: Cesium-131
Applications

Barium-131 has significant applications in nuclear medicine:

  1. Diagnostic Imaging: Utilized in SPECT imaging to assess bone health and detect metastases.
  2. Therapeutic Potential: Investigated as a potential therapeutic agent due to its decay properties and ability to target bone tissue.
  3. Research: Ongoing studies explore its use in developing new radiopharmaceuticals aimed at improving imaging quality and therapeutic efficacy against various cancers .
Introduction to Barium-131 in Nuclear Medicine

Physicochemical and Nuclear Characteristics of ¹³¹Ba

Barium-131 is a neutron-deficient radioisotope with atomic number 56 and mass number 131. Its nuclear properties make it exceptionally suitable for diagnostic imaging applications. Key characteristics include:

  • Half-life: 11.50(6) days, enabling longitudinal studies over days to weeks [1] [10]
  • Decay mode: Primarily electron capture (EC, 100%) decaying to cesium-131 (¹³¹Cs), which subsequently decays to stable xenon-131 [1]
  • Gamma emissions: Prominent gamma ray at 123.8 keV (30% intensity), optimally matched with SPECT detector systems [2]
  • Isomeric state: ¹³¹mBa (half-life: 14.6(2) minutes) at an excitation energy of 187.995(9) keV with spin 9/2- [1]

Table 1: Key Nuclear Decay Properties of Barium-131

PropertyValueSignificance
Half-life (T₁/₂)11.50 ± 0.06 daysCompatible with biological targeting kinetics
Primary decay modeElectron capture (β⁺: 0.0026%)Decay to ¹³¹Cs (T₁/₂=9.7 days)
Principal γ-energy123.8 keV (30% intensity)Ideal for clinical SPECT imaging resolution
Specific activity87341 Ci/gHigh signal intensity for detection
Average binding energy8.398 MeV per nucleonNuclear stability indicator

The electron capture decay pathway yields negligible particulate emission, minimizing unnecessary radiation dose burden to patients during diagnostic procedures. The 123.8 keV gamma photon provides excellent tissue penetration while maintaining compatibility with standard medium-energy collimators in SPECT systems, balancing resolution and detection efficiency [2] [3]. Barium's +2 oxidation state dominates its aqueous chemistry, forming soluble salts like [¹³¹Ba]BaCl₂ and [¹³¹Ba]Ba(NO₃)₂ commonly used in radiopharmaceutical formulations. The relatively long half-life facilitates centralized production and distribution to clinical sites while accommodating multi-day pharmacokinetic studies [4].

Historical Evolution of ¹³¹Ba as a Diagnostic Radionuclide

The diagnostic application of barium-131 has evolved significantly since its initial investigation, transitioning from a bone-seeking tracer to a sophisticated theranostic agent:

  • 1970s investigations: Initial studies by Spencer and Mahlstedt characterized ¹³¹Ba as a bone-seeking radiotracer due to its calcimimetic behavior, analogous to calcium. Biodistribution studies demonstrated preferential accumulation in skeletal regions with high osteogenic activity [3]. Despite favorable imaging characteristics, clinical adoption was limited by the contemporary dominance of ¹⁸F and ⁹⁹mTc-labeled bisphosphonates for bone imaging [2].
  • Production advancements: Early production relied on nuclear reactors via the ¹³⁰Ba(n,γ)¹³¹Ba reaction. However, the extremely low natural abundance of ¹³⁰Ba (0.11%) necessitated expensive enriched targets. Modern production utilizes cyclotron-based methods through the ¹³³Cs(p,3n)¹³¹Ba reaction at proton energies of 27.5 MeV, yielding approximately 190 MBq per irradiation with high radionuclidic purity (barium-133 impurity <0.01%) [2] [7]. This shift enabled more accessible and economical production suitable for clinical applications.
  • Re-emergence in theranostics: Renewed interest emerged in the 2010s when researchers recognized the chemical homology between barium and radium. This similarity positioned ¹³¹Ba as an ideal SPECT imaging surrogate for ²²³Ra/²²⁴Ra therapies, driving applications beyond skeletal imaging [3] [6].

Table 2: Historical Milestones in Barium-131 Development

Time PeriodDevelopment FocusKey Advancements
1970sBone imaging agentBiodistribution characterization; comparison to ⁹⁹mTc agents
1980-2000Production optimizationReactor production refinement; ¹³⁰Ba enrichment techniques
2004Cesium-131 precursorRecognition as parent for brachytherapy isotope ¹³¹Cs
2010sCyclotron production¹³³Cs(p,3n)¹³¹Ba route development; purification methods
2020-presentTargeted theranostic applicationsChelator development (e.g., macropa); nanoparticle conjugation

The pivotal validation occurred in 2020 when preclinical SPECT/CT studies demonstrated that ¹³¹Ba-labeled macropa exhibited significantly (p<0.001) reduced bone uptake compared to [¹³¹Ba]Ba²⁺, confirming the potential for targeted delivery beyond the skeletal system [2]. This established ¹³¹Ba as a versatile diagnostic partner rather than merely a bone-imaging agent.

Role in Theranostic Pairing with Radium-223/224

Barium-131 has emerged as a nearly ideal diagnostic counterpart to therapeutic radium isotopes (²²³Ra and ²²⁴Ra) due to three fundamental compatibilities:

  • Chemical homology: As group 2 alkaline earth metals, Ba²⁺ and Ra²⁺ exhibit nearly identical ionic radii (Ra²⁺: 1.48 Å; Ba²⁺: 1.35 Å) and coordination chemistry. Both form stable complexes with macrocyclic chelators like macropa and exhibit similar pharmacokinetics in vivo [2] [6]. This ensures nearly identical biodistribution between diagnostic and therapeutic pairs—a critical requirement for accurate dosimetry predictions.

  • Half-life alignment:

  • ²²³Ra therapeutic half-life: 11.43 days
  • ²²⁴Ra therapeutic half-life: 3.66 days
  • ¹³¹Ba diagnostic half-life: 11.50 days

This temporal congruence enables matched pharmacokinetic tracking over clinically relevant timescales, particularly for antibodies or nanoparticles requiring days to reach target saturation [4] [8].

  • Decay chain compatibility: While ²²³Ra decays through four alpha particles to stable ²⁰⁷Pb, ¹³¹Ba decays via electron capture to ¹³¹Cs (t₁/₂=9.7 d), which subsequently decays to stable ¹³¹Xe. The absence of long-lived daughters in ¹³¹Ba's decay chain simplifies radiation safety considerations during imaging [1] [10].

Table 3: Comparative Properties of Radium Therapeutics and Barium-131 Diagnostic

Property²²³Ra²²⁴Ra¹³¹BaTheranostic Significance
Half-life11.43 days3.66 days11.50 daysMatched pharmacokinetics for ²²³Ra pairing
Primary decay modeα (100%)α (100%)EC (100%)Low-dose imaging (EC) vs. high-LET therapy (α)
Key emissionα: 5.78 MeVα: 5.69 MeVγ: 123.8 keVSPECT-compatible diagnostic signal
Daughter half-life²¹⁹Rn: 4 s²²⁰Rn: 56 s¹³¹Cs: 9.7 dSimplified radiation safety for ¹³¹Ba
Production route²²⁷Ac generator²²⁸Th generatorCyclotron: ¹³³Cs(p,3n)Scalable clinical production

Current research focuses on nanoparticle encapsulation and macropa chelation to co-load or separately complex ¹³¹Ba (diagnostic) and ²²³Ra/²²⁴Ra (therapeutic). Hydroxyapatite, barium sulfate, and lanthanum phosphate nanoparticles have demonstrated efficient co-incorporation of both elements, enabling identical biodistribution profiles. In proof-of-concept studies, ¹³¹Ba-doped nanoparticles provided high-contrast tumor visualization in prostate cancer xenografts, with subsequent ²²³Ra-labeled analogs showing significant tumor growth inhibition [6] [8]. The theranostic paradigm facilitates pre-therapeutic dosimetry, treatment response monitoring, and personalized activity adjustment for targeted alpha therapy regimens.

Properties

CAS Number

14914-75-1

Product Name

Barium-131

IUPAC Name

barium-131

Molecular Formula

Ba

Molecular Weight

130.90694 g/mol

InChI

InChI=1S/Ba/i1-6

InChI Key

DSAJWYNOEDNPEQ-VENIDDJXSA-N

SMILES

[Ba]

Synonyms

131Ba radioisotope
Ba-131 radioisotope
Barium-131

Canonical SMILES

[Ba]

Isomeric SMILES

[131Ba]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.